Enantiomeric Configuration (S) vs. (R): Divergent Stereochemical Outcome at the 4-Position
The (S)-configured target compound (CAS 443123-89-5) and its (R)-configured iodomethyl analog (CAS 1231672-20-0) are diastereomeric series members that cannot substitute one another without inverting the stereochemical outcome of subsequent reactions. In the broader class of chiral 2,2-dimethyloxazolidine auxiliaries, the (4S) configuration has been demonstrated to deliver de values of up to 97% in asymmetric iodolactamization reactions [1]. While no published head-to-head comparison of the (S)- and (R)-iodoethyl oxazolidines exists under identical conditions, the established principle of chirality transfer dictates that use of the opposite enantiomer would produce the antipodal product series [1].
| Evidence Dimension | Stereochemical configuration at the 4-position of the oxazolidine ring |
|---|---|
| Target Compound Data | (S)-configuration (CAS 443123-89-5); specific rotation not publicly reported but chirality derived from L-serine |
| Comparator Or Baseline | (R)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine (CAS 1231672-20-0, MW 341.19); (R)-Garner's aldehyde (CAS 95715-87-0, MW 229.27, C11H19NO4) |
| Quantified Difference | Opposite absolute configuration at the 4-position; for class-level reference, (4S)-configured oxazolidines achieve de up to 97% in related asymmetric transformations |
| Conditions | Class-level: asymmetric iodolactamization of unsaturated amides using (4S)-4-((2R)-2-butyl)-2,2-dimethyloxazolidine with LiH as base (Kitagawa et al., 2004) |
Why This Matters
For procurement in asymmetric synthesis programs, selecting the correct enantiomer is non-negotiable—the (S)-enantiomer is derived from L-serine and is required for L-amino acid-derived target molecules, while the (R)-enantiomer (derived from D-serine) would produce the opposite absolute configuration in downstream products.
- [1] Kitagawa, O., et al. (2004). Asymmetric Iodolactamization Induced by Chiral Oxazolidine Auxiliary. The Journal of Organic Chemistry, 69(22), 7641–7644. De values up to 97% with (4S)-configured 2,2-dimethyloxazolidine auxiliary. View Source
